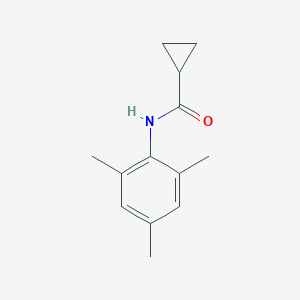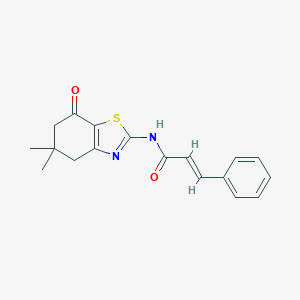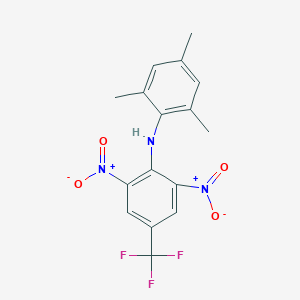![molecular formula C28H23F5N4O6 B395723 Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395723.png)
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the fluoroquinolone family. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution at the 7-position of the quinoline ring.
Formation of the carbonyl-amino linkage: The carbonyl-amino linkage is formed through a condensation reaction between the quinoline derivative and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its broad-spectrum activity.
Biological Studies: The compound is studied for its potential cytotoxic effects against cancer cell lines.
Industrial Applications: It is used in the synthesis of other fluoroquinolone derivatives with enhanced properties.
作用机制
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against antibiotic-resistant strains.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is unique due to its multiple fluorine atoms and the presence of a morpholine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C28H23F5N4O6 |
|---|---|
分子量 |
606.5g/mol |
IUPAC 名称 |
ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H23F5N4O6/c1-3-35-11-14(25(38)13-9-16(29)18(10-17(13)35)36-5-7-42-8-6-36)27(40)34-37-12-15(28(41)43-4-2)26(39)19-20(30)21(31)22(32)23(33)24(19)37/h9-12H,3-8H2,1-2H3,(H,34,40) |
InChI 键 |
WIMVYMZHAWGOTQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)benzylidene]-5-(2-methoxy-4-methylphenyl)-2(3H)-furanone](/img/structure/B395641.png)



![(3,4-Dihydro-2H-quinolin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B395645.png)
![N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B395646.png)
![N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395647.png)
![3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B395648.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395649.png)
![5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395653.png)
![5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B395656.png)
![Isopropyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B395657.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395662.png)
![3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395663.png)
